(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. The 4-methylbenzylidene substituent at the 1-position and the 2-methoxyethyl carboxamide group at the 3-position define its unique physicochemical profile.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-7-9-15(10-8-14)13-25-28-20(23)18(22(29)24-11-12-30-2)19-21(28)27-17-6-4-3-5-16(17)26-19/h3-10,13H,11-12,23H2,1-2H3,(H,24,29)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZCHQBVWDNJP-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia as nucleophiles.
Formation of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between an aldehyde (such as 4-methylbenzaldehyde) and an amine.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the amino group with a methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's potential as an anti-cancer agent. Its structural features suggest that it may interact with specific biological targets involved in cancer progression.
- Mechanism of Action : The compound exhibits inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can disrupt tumor growth and proliferation. For instance, compounds similar to this have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II .
- Case Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that related compounds induced apoptosis significantly, suggesting that this class of compounds could be further developed for cancer therapies .
Neuroprotection
The compound's structural attributes may also confer neuroprotective properties, particularly through modulation of neurotransmitter systems.
- NMDA Receptor Modulation : Similar compounds have been shown to act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function. This antagonism can protect against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease .
- Research Findings : Investigations into the kynurenine metabolic pathway reveal that metabolites can modulate NMDA receptor activity, suggesting that derivatives of this compound might influence neuroinflammation and neuronal health .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes beyond carbonic anhydrases.
- Selectivity and Efficacy : The compound's design allows for selective inhibition of certain enzymes that are implicated in disease processes. For example, studies have demonstrated that modifications in similar compounds can lead to significant inhibition of enzymes involved in metabolic pathways crucial for cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Presence of methoxyethyl group | Enhances solubility and bioavailability |
| Benzylidene moiety | Influences receptor binding affinity |
| Pyrroloquinoxaline core | Provides a scaffold for enzyme interaction |
Mechanism of Action
The mechanism of action of (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This can result in the modulation of various cellular pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
*Inferred from structural analysis; †Calculated based on molecular formula.
Substituent-Driven Functional Insights
Target Compound vs. 4-Ethoxy Analog
The replacement of the 4-methyl group with 4-ethoxy increases the molecular weight by ~30 g/mol and introduces an oxygen atom.
Target Compound vs. 3-Ethoxy-4-Hydroxy Analog
The 3-ethoxy-4-hydroxy substituent adds significant polarity, likely improving aqueous solubility. The cyclohexenyl ethyl side chain could enhance metabolic stability, as alicyclic groups often resist oxidative degradation.
Target Compound vs. 3-Hydroxy Analog
The meta-hydroxy group introduces hydrogen-bonding capacity, which might enhance target binding affinity but reduce passive diffusion across membranes compared to the hydrophobic methyl group.
Target Compound vs. Thienylmethylene Analog
The phenylethyl group may increase steric hindrance, affecting binding pocket accessibility.
Target Compound vs. Dimethoxyphenyl-Morpholinyl Analog
The morpholinyl ethyl chain is a classic solubilizing moiety, countering the hydrophobicity of the dimethoxyphenyl group. This balance may optimize pharmacokinetics, making this analog suitable for oral administration.
Biological Activity
The compound (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to a class of pyrroloquinoxaline derivatives that have garnered attention for their diverse biological activities. These compounds are primarily recognized for their potential antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its ability to interact with various biological targets.
Antioxidant Activity
Pyrrolo[2,3-b]quinoxaline derivatives have been reported to exhibit significant antioxidant properties. A study highlighted the radical scavenging activity of several derivatives using the DPPH assay. The compound exhibited a high rate constant of for hydroxyl radical scavenging in polar environments, indicating its potential as an effective antioxidant in physiological lipid environments .
Anticancer Activity
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer progression. In vitro studies have shown that these compounds can selectively inhibit Eph kinases at low nanomolar concentrations, which are crucial in tumor growth and metastasis . This selectivity suggests a promising avenue for developing targeted cancer therapies.
Antimicrobial Properties
The antimicrobial activity of pyrrolo[2,3-b]quinoxaline derivatives has also been explored. These compounds demonstrate efficacy against various bacterial strains, making them potential candidates for antibiotic development. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in inflammatory responses and has been suggested as a therapeutic target for conditions like COVID-19 due to its role in regulating cytokine storms .
Case Studies
Several studies have investigated the biological activities of related pyrroloquinoxaline derivatives:
- Study 1 : A derivative demonstrated over 90% inhibition of PDE4B at 30 µM concentration in vitro, suggesting strong anti-inflammatory potential .
- Study 2 : Another study focused on the synthesis and characterization of multiple pyrrolo[2,3-b]quinoxaline analogs, revealing their potential as selective Eph kinase inhibitors with implications for cancer therapy .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Answer : The synthesis involves multi-step reactions, including:
- Condensation : Reacting a pyrroloquinoxaline precursor with 4-methylbenzaldehyde under acidic conditions to form the benzylidene imine (critical for the (E)-configuration) .
- Carboxamide Formation : Coupling the intermediate with 2-methoxyethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Challenges : Maintaining stereochemical integrity (avoiding Z/E isomerization) and minimizing side reactions from reactive amino and carboxamide groups. Purification often requires column chromatography or recrystallization .
Q. How is the stereochemistry of the benzylidene group confirmed, and why is the (E)-configuration critical for activity?
- Answer : The (E)-configuration is confirmed via NOESY NMR (absence of cross-peaks between the benzylidene proton and pyrroloquinoxaline protons) and X-ray crystallography . The (E)-conformation optimizes spatial alignment with target binding pockets (e.g., kinase active sites), as seen in structurally related compounds with enhanced inhibitory activity in cancer models .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Initial screens should include:
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrroloquinoxaline core’s known affinity .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Assess in PBS and simulated physiological conditions via HPLC to guide formulation .
Advanced Research Questions
Q. How can reaction yields be improved during the carboxamide coupling step?
- Answer : Optimize:
- Catalysts : Use Pd/Cu catalysts for Ullmann-type couplings to enhance efficiency .
- Solvent Systems : Switch to DMSO for better solubility of intermediates .
- Temperature Control : Perform reactions at 0–4°C to suppress racemization .
- Real-Time Monitoring : Employ LC-MS to track by-product formation and adjust stoichiometry dynamically .
Q. What computational methods are suitable for predicting target interactions and resolving contradictory activity data?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases, focusing on hydrogen bonding with the carboxamide and π-π stacking with the benzylidene group .
- MD Simulations : Run 100-ns simulations to assess binding stability in physiological conditions .
- Contradiction Resolution : Cross-validate bioassay results with SPR (surface plasmon resonance) to measure binding kinetics and rule off-target effects .
Q. How do structural modifications (e.g., varying substituents on the benzylidene group) impact biological activity?
- Answer : Modifications alter:
- Lipophilicity : Electron-withdrawing groups (e.g., -Cl) improve membrane permeability but may reduce solubility .
- Target Selectivity : 4-Methyl substitution (as in this compound) balances steric bulk and hydrophobic interactions, while 3-hydroxy analogs show higher neuroprotective activity .
- Data : Comparative SAR tables for analogs are in .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Answer :
- Hypothesis 1 : Variable expression of efflux pumps (e.g., P-gp). Test with inhibitors like verapamil .
- Hypothesis 2 : Metabolic instability in certain cell lines. Use LC-MS to quantify intracellular compound levels .
- Control Experiments : Include positive controls (e.g., doxorubicin) and normalize data to cell viability markers (ATP assays) .
Q. What analytical techniques resolve purity disputes in synthesized batches?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
